molecular formula C27H35NO8 B1681718 Sedecamycin CAS No. 23477-98-7

Sedecamycin

Cat. No.: B1681718
CAS No.: 23477-98-7
M. Wt: 501.6 g/mol
InChI Key: LSNBAGMWJRMBEO-KDXLHJRLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sedecamycin is a polyketide natural product isolated from the bacterium Streptomyces rochei It is part of the lankacidin family of antibiotics, which are known for their complex molecular structures and significant antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sedecamycin involves modular polyketide synthases, which are biosynthetic assembly lines responsible for creating a diverse array of natural products. The polyketide synthase system for this compound contains five modules that carry out multiple rounds of polyketide extension. The process involves the selection and processing of building blocks by acyltransferase domains, followed by condensation reactions catalyzed by ketosynthase domains. Additional domains such as ketoreductase, dehydratase, and enoylreductase further process the polyketide chain .

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes using Streptomyces rochei. The bacterium is cultured under specific conditions to optimize the yield of this compound. Genetic engineering techniques are often employed to enhance the production of the desired compound by manipulating the biosynthetic gene clusters responsible for its synthesis .

Chemical Reactions Analysis

Types of Reactions

Sedecamycin undergoes various chemical reactions, including:

    Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .

Major Products

The major products formed from the reactions of this compound include various derivatives with modified functional groups. These derivatives are often studied for their enhanced biological activities and potential therapeutic applications .

Scientific Research Applications

Sedecamycin has a wide range of scientific research applications, including:

Mechanism of Action

Sedecamycin exerts its effects by binding to the peptidyl transferase center of the bacterial ribosome, thereby inhibiting protein synthesis. This action prevents the growth and proliferation of bacteria. In addition to its antimicrobial activity, this compound has been shown to bind to the taxol binding site of tubulin, causing mitotic arrest and apoptosis in cancer cells. This dual mechanism of action makes this compound a promising candidate for both antibacterial and anticancer therapies .

Comparison with Similar Compounds

Sedecamycin is unique among polyketide antibiotics due to its 17-membered macrocyclic structure. Similar compounds include:

This compound stands out due to its dual antimicrobial and antitumor activities, making it a versatile compound for various scientific and medical applications.

Properties

CAS No.

23477-98-7

Molecular Formula

C27H35NO8

Molecular Weight

501.6 g/mol

IUPAC Name

[(3E,5E,9E,11E)-7-hydroxy-1,4,10,19-tetramethyl-17,18-dioxo-2-(2-oxopropanoylamino)-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-13-yl] acetate

InChI

InChI=1S/C27H35NO8/c1-15-7-10-20(31)11-8-16(2)13-23(28-25(33)18(4)29)27(6)24(32)17(3)22(36-26(27)34)14-21(12-9-15)35-19(5)30/h7-9,11-13,17,20-23,31H,10,14H2,1-6H3,(H,28,33)/b11-8+,12-9+,15-7+,16-13+

InChI Key

LSNBAGMWJRMBEO-KDXLHJRLSA-N

SMILES

CC1C2CC(C=CC(=CCC(C=CC(=CC(C(C1=O)(C(=O)O2)C)NC(=O)C(=O)C)C)O)C)OC(=O)C

Isomeric SMILES

CC1C2CC(/C=C/C(=C/CC(/C=C/C(=C/C(C(C1=O)(C(=O)O2)C)NC(=O)C(=O)C)/C)O)/C)OC(=O)C

Canonical SMILES

CC1C2CC(C=CC(=CCC(C=CC(=CC(C(C1=O)(C(=O)O2)C)NC(=O)C(=O)C)C)O)C)OC(=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Sedecamycin;  T-2636;  T-2636A;  Ro 23-0731/000;  NSC 145117.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sedecamycin
Reactant of Route 2
Sedecamycin
Reactant of Route 3
Sedecamycin
Reactant of Route 4
Reactant of Route 4
Sedecamycin
Reactant of Route 5
Sedecamycin
Reactant of Route 6
Sedecamycin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.